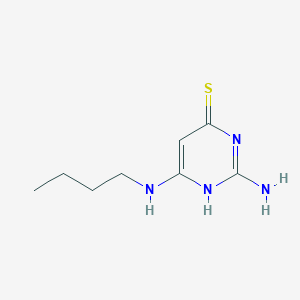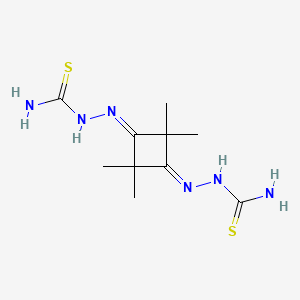
2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone is an organic compound with the molecular formula C10H18N6S2 It is a derivative of 2,2,4,4-Tetramethylcyclobutanedione, where the diketone is modified with dithiosemicarbazone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone typically involves the reaction of 2,2,4,4-Tetramethylcyclobutanedione with dithiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the dithiosemicarbazone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiosemicarbazone groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiosemicarbazone groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to chelate metal ions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving metal ion imbalance.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone involves its ability to chelate metal ions. The dithiosemicarbazone groups can coordinate with metal ions, forming stable complexes. These metal complexes can interfere with various biological processes, such as enzyme activity and DNA replication, leading to potential antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylcyclobutanedione: The parent compound, which lacks the dithiosemicarbazone groups.
Dithiosemicarbazone Derivatives: Other compounds with dithiosemicarbazone groups attached to different core structures.
Uniqueness
2,2,4,4-Tetramethylcyclobutanedione dithiosemicarbazone is unique due to the presence of both the tetramethylcyclobutanedione core and the dithiosemicarbazone groups
Propriétés
Numéro CAS |
73816-39-4 |
|---|---|
Formule moléculaire |
C10H18N6S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
[[3-(carbamothioylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]thiourea |
InChI |
InChI=1S/C10H18N6S2/c1-9(2)5(13-15-7(11)17)10(3,4)6(9)14-16-8(12)18/h1-4H3,(H3,11,15,17)(H3,12,16,18) |
Clé InChI |
KSUFJHSFYCATLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NNC(=S)N)C(C1=NNC(=S)N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
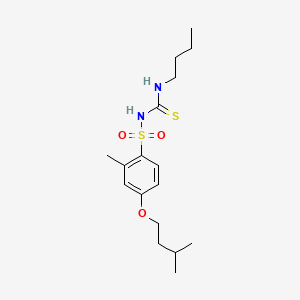
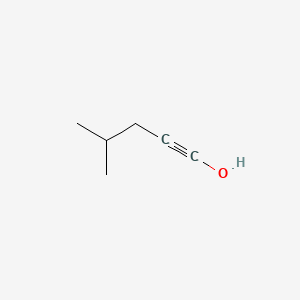
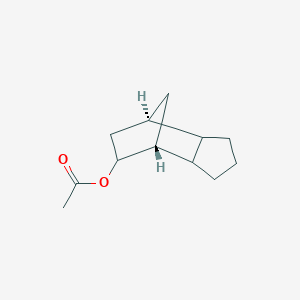
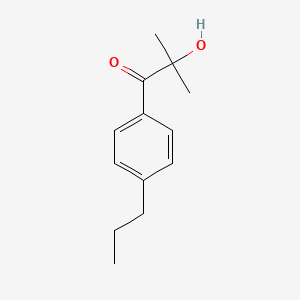
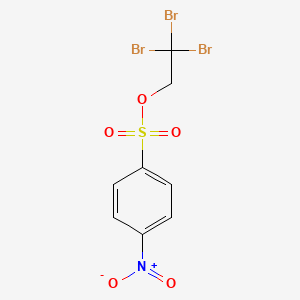
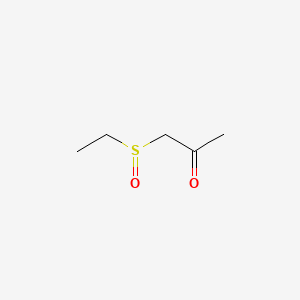
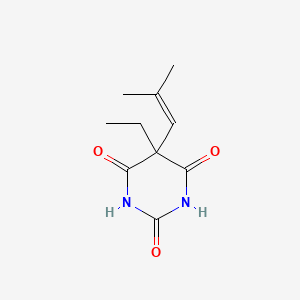


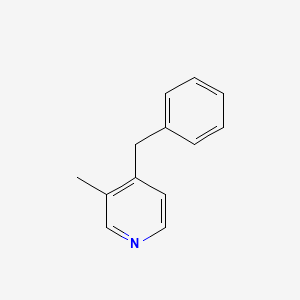
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
